3-Amino-N-propylpropanamide hydrochloride chemical structure and properties
3-Amino-N-propylpropanamide hydrochloride chemical structure and properties
An In-depth Technical Guide to 3-Amino-N-propylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Amino-N-propylpropanamide hydrochloride, a molecule of interest in organic synthesis and medicinal chemistry. Due to its specific substitution pattern, public domain data for this exact hydrochloride salt is limited. Therefore, this document synthesizes available information on its free base, 3-Amino-N-propylpropanamide, and closely related analogs to provide a thorough and practical resource. All information derived from analogous compounds is explicitly noted to ensure scientific integrity.
Molecular Structure and Chemical Identity
3-Amino-N-propylpropanamide hydrochloride is the hydrochloride salt of the parent compound, 3-Amino-N-propylpropanamide. The core structure consists of a propanamide backbone with a primary amino group at the 3-position and a propyl group attached to the amide nitrogen. The hydrochloride salt is formed by the protonation of the primary amino group.
Chemical Structure of 3-Amino-N-propylpropanamide Hydrochloride:
Caption: Chemical structure of 3-Amino-N-propylpropanamide hydrochloride.
The presence of both a primary amine and a secondary amide functional group makes this molecule a versatile building block in chemical synthesis. The propyl substituent on the amide nitrogen imparts a degree of lipophilicity compared to its unsubstituted counterpart, 3-aminopropanamide.
Physicochemical Properties
| Property | Value (3-Amino-n-propylpropanamide - Free Base) | Reference | Notes |
| CAS Number | 271591-60-7 | [1] | This CAS number corresponds to the free base. A specific CAS number for the hydrochloride salt has not been identified in publicly available databases. |
| Molecular Formula | C₆H₁₄N₂O | [1] | For the hydrochloride salt, the formula is C₆H₁₅ClN₂O. |
| Molecular Weight | 130.19 g/mol | [1] | The molecular weight of the hydrochloride salt is 166.65 g/mol .[2] |
| Appearance | Likely a solid at room temperature. | Based on related compounds like 3-Amino-N,N-diethyl-propionamide hydrochloride which is a solid.[3] | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally increases aqueous solubility. | |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] | This value for the free base suggests good potential for membrane permeability. |
| LogP | -0.1386 | [1] | This calculated value for the free base indicates a hydrophilic character. The hydrochloride salt will be even more hydrophilic. |
Synthesis and Experimental Protocols
A definitive, published synthesis for 3-Amino-N-propylpropanamide hydrochloride is not available. However, a plausible and robust synthetic route can be designed based on established methods for amide formation and amine protection/deprotection strategies.
Proposed Synthetic Pathway
A common approach involves the reaction of a protected β-alanine derivative with n-propylamine, followed by deprotection and salt formation.
Caption: Proposed synthetic workflow for 3-Amino-N-propylpropanamide hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline and would require optimization in a laboratory setting.
Step 1: Amide Coupling
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Materials: Boc-β-alanine, n-propylamine, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
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Procedure:
-
Dissolve Boc-β-alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
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Cool the solution to 0 °C in an ice bath.
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Add EDC (1.1 equivalents) portion-wise to the solution and stir for 15 minutes.
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Add n-propylamine (1.2 equivalents) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amide.
-
Purify the crude product by flash column chromatography.
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Step 2: Deprotection and Salt Formation
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Materials: Boc-protected amide from Step 1, Hydrochloric acid solution in diethyl ether or dioxane.
-
Procedure:
-
Dissolve the purified Boc-protected amide in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Cool the solution to 0 °C.
-
Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (typically 2-4 M, 2-3 equivalents).
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Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the deprotection by TLC.
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If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-Amino-N-propylpropanamide hydrochloride.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
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Applications in Research and Development
While specific applications for 3-Amino-N-propylpropanamide hydrochloride are not widely documented, its structural motifs suggest several potential uses in scientific research, particularly in medicinal chemistry and material science.
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Building Block for Novel Pharmaceuticals: As a derivative of β-alanine, this compound can be used as a scaffold or intermediate in the synthesis of more complex molecules with potential biological activity. The primary amine allows for further functionalization, while the N-propyl amide can influence the pharmacokinetic properties of a lead compound. For instance, related compounds have shown potential antimicrobial and anti-inflammatory effects.[4]
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Peptidomimetic Research: The β-amino acid structure is a key component of many peptidomimetics, which are designed to mimic or block the biological activity of peptides. This compound could be incorporated into peptide sequences to create more stable and potent therapeutic agents.
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Polymer and Material Science: The bifunctional nature of the molecule makes it a candidate for use as a monomer or cross-linking agent in the synthesis of functional polymers and hydrogels.
Safety and Handling
General Hazards of Related Compounds:
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Skin and Eye Irritation: Many simple amine hydrochlorides are irritants. Direct contact with skin and eyes should be avoided.[5]
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Harmful if Swallowed: Oral toxicity is a potential concern.[6]
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Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[5]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[8]
-
In case of skin contact: Wash off with soap and plenty of water.[7]
-
If inhaled: Move the person to fresh air.[7]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[8]
-
In all cases of exposure, seek medical attention.
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Spectroscopic Data (Predicted)
No experimental spectroscopic data for 3-Amino-N-propylpropanamide hydrochloride has been found in the public domain. However, the expected key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on its structure and data from analogous compounds.
¹H NMR (in D₂O):
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~3.3-3.5 ppm (t): Methylene group adjacent to the amide nitrogen (-NH-CH₂ -).
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~3.1-3.3 ppm (t): Methylene group adjacent to the primary amine (-CH₂ -NH₃⁺).
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~2.6-2.8 ppm (t): Methylene group alpha to the carbonyl (-CH₂ -C=O).
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~1.5-1.7 ppm (sextet): Methylene group in the middle of the propyl chain (-CH₂-CH₂ -CH₃).
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~0.8-1.0 ppm (t): Methyl group of the propyl chain (-CH₂-CH₃).
¹³C NMR (in D₂O):
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~175-178 ppm: Carbonyl carbon (C=O).
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~40-42 ppm: Methylene carbon of the propyl group attached to the amide nitrogen.
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~35-37 ppm: Methylene carbon adjacent to the primary amine.
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~33-35 ppm: Methylene carbon alpha to the carbonyl.
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~22-24 ppm: Methylene carbon in the middle of the propyl chain.
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~10-12 ppm: Methyl carbon of the propyl chain.
IR Spectroscopy (as a solid, KBr pellet):
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~3200-3400 cm⁻¹ (broad): N-H stretching vibrations of the primary ammonium (NH₃⁺) and secondary amide (N-H) groups.
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~2800-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
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~1640-1660 cm⁻¹ (strong): Amide I band (C=O stretching).
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~1540-1560 cm⁻¹: Amide II band (N-H bending).
Conclusion
3-Amino-N-propylpropanamide hydrochloride is a specialty chemical with potential applications as a building block in organic synthesis, particularly in the fields of medicinal chemistry and material science. While direct experimental data is scarce, its properties, synthesis, and safety profile can be reasonably inferred from its free base and structurally related compounds. The information provided in this guide serves as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this molecule. As with any chemical, it is imperative to handle it with appropriate safety precautions in a laboratory setting.
References
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PubChem. (n.d.). 3-Aminopropanamide hydrochloride. Retrieved from [Link]
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Fondchem. (n.d.). 3-Amino-N-ethyl-propanamide HCl. Retrieved from [Link]
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Chemsrc. (2025, August 24). 3-Aminopropanamide hydrochloride. Retrieved from [Link]
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PubChemLite. (n.d.). 3-amino-n-(2-methylpropyl)propanamide hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
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PubChem. (n.d.). 3-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]
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- 4. 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride | 1220034-67-2 | Benchchem [benchchem.com]
- 5. 3-amino-N-methylpropanamide hydrochloride | C4H11ClN2O | CID 14889075 - PubChem [pubchem.ncbi.nlm.nih.gov]
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